4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Catalog No.
S843008
CAS No.
1055996-06-9
M.F
C9H8BrF2NO2S
M. Wt
312.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonami...

CAS Number

1055996-06-9

Product Name

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

IUPAC Name

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Molecular Formula

C9H8BrF2NO2S

Molecular Weight

312.13 g/mol

InChI

InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2

InChI Key

OEWJHDBHIBYHIN-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F
  • Crystal Structure Analysis

  • Chemical Database Entry

    4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is listed in PubChem, a public database of chemical information. While PubChem does not provide details on specific research applications, it offers a platform for scientists to share information and potentially discover new research avenues for this molecule. Source: 4-bromo-N-cyclopropylbenzenesulfonamide | C9H10BrNO2S | CID 744748 - PubChem:

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and a sulfonamide functional group attached to a cyclopropyl moiety. Its molecular formula is C₉H₈BrF₂N₁O₂S, and it exhibits a triclinic crystal structure with notable bond lengths and angles that contribute to its stability and reactivity. The compound is synthesized from 4-bromo-2,5-difluorobenzenesulfonyl chloride and cyclopropylamine in the presence of triethylamine as a base in dichloromethane solvent .

The primary reaction for synthesizing 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves the nucleophilic substitution of the sulfonyl chloride with cyclopropylamine. This reaction can be summarized as follows:

  • Formation of Sulfonamide:
    4 bromo 2 5 difluorobenzenesulfonyl chloride+cyclopropylaminetriethylamine4 bromo N cyclopropyl 2 5 difluorobenzenesulfonamide\text{4 bromo 2 5 difluorobenzenesulfonyl chloride}+\text{cyclopropylamine}\xrightarrow{\text{triethylamine}}\text{4 bromo N cyclopropyl 2 5 difluorobenzenesulfonamide}

This reaction highlights the reactivity of the sulfonyl chloride group, which readily reacts with amines to form sulfonamides.

Research indicates that compounds similar to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide exhibit various biological activities. Sulfonamides are known for their antibacterial properties and have been studied for their potential in treating conditions such as hepatitis C and cancer through inhibition of specific enzymes like non-nucleoside thumb pocket 2 HCV NS5B polymerase . The structural features of this compound may enhance its efficacy in these biological applications.

The synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves several key steps:

  • Preparation of Sulfonyl Chloride:
    • Dissolve 2-bromo-1,4-difluorobenzene in dichloromethane.
    • Add chlorosulfonic acid at low temperature.
    • Stir at room temperature and extract the product.
  • Formation of Sulfonamide:
    • Combine the sulfonyl chloride with cyclopropylamine and triethylamine in dichloromethane.
    • Stir the mixture and purify through crystallization.

This method yields high purity and good yields of the desired compound .

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide has potential applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals targeting viral infections or cancer.
  • Chemical Synthesis: Used as a reagent in organic reactions due to its electrophilic nature.
  • Research: Investigated for its properties in photocatalytic reactions and other synthetic methodologies .

Studies on similar sulfonamide derivatives suggest that they can interact with biological targets through various mechanisms including enzyme inhibition and radical reactions. The unique structural features of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide may influence its interaction profiles, making it a candidate for further pharmacological studies.

Several compounds share structural similarities with 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-N-cyclopropyl-3,5-difluoroanilineContains aniline instead of sulfonamidePotential use in photocatalytic reactions
2-Bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamideDifferent positioning of bromine/fluorineExhibits different biological activity profiles
4-Bromo-N-cyclopropyl-2-fluorobenzamideLacks one fluorine atomMay have different solubility characteristics
4-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamideContains methyl groupPotentially alters reactivity compared to others

These comparisons illustrate how variations in substituents can lead to significant differences in chemical behavior and biological activity.

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types